molecular formula C13H9BrN2S B13897163 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine

3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine

Cat. No.: B13897163
M. Wt: 305.19 g/mol
InChI Key: QNITWXRCXYKGGP-UHFFFAOYSA-N
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Description

3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom at the 3-position and a 4-methylpyridin-3-yl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine typically involves the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by cyclization reactions involving thiophene and pyridine derivatives. For example, the reaction of 3-bromothiophene with 4-methylpyridine under specific conditions can yield the desired thienopyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent with activities such as anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Research: The compound is used as a tool to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic, structural, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9BrN2S

Molecular Weight

305.19 g/mol

IUPAC Name

3-bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C13H9BrN2S/c1-8-2-4-15-6-10(8)9-3-5-16-12-11(14)7-17-13(9)12/h2-7H,1H3

InChI Key

QNITWXRCXYKGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=CS3)Br

Origin of Product

United States

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